5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine–5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine is a compound that belongs to the class of imidazo[1,2-a]pyrazines.
Vorbereitungsmethoden
The synthesis of 5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine–5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine involves several steps. The synthetic routes typically include the use of chlorination and bromination reactions to introduce the halogen atoms into the imidazo[1,2-a]pyrazine scaffold. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine–5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrazine oxides, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine–5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine–5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine–5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine can be compared with other similar compounds, such as:
6-Chloro-8-methylimidazo[1,2-a]pyrazine: This compound shares a similar imidazo[1,2-a]pyrazine scaffold but differs in the position and type of halogen atoms.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the nitrogen atom position and the presence of additional functional groups.
The uniqueness of 5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine–5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine lies in its specific halogenation pattern, which may confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C14H10BrCl3N6 |
---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine;5,8-dichloro-6-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3.C7H5Cl2N3/c1-4-5(8)12-3-2-10-7(12)6(9)11-4;1-4-6(9)12-3-2-10-7(12)5(8)11-4/h2*2-3H,1H3 |
InChI-Schlüssel |
ZSTOUOWTACLPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CN=C2C(=N1)Cl)Cl.CC1=C(N2C=CN=C2C(=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.